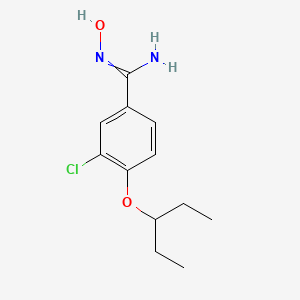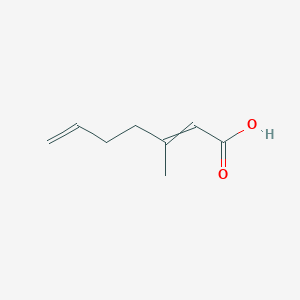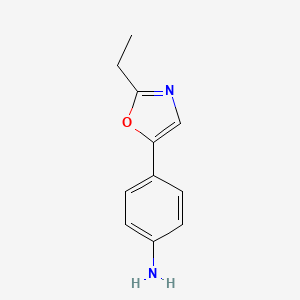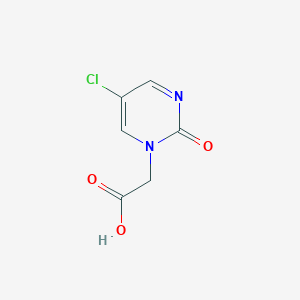
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid involves several steps, typically starting with the chlorination of a pyrimidine derivative. One common method involves the reaction of 5-chloropyrimidine-2,4-dione with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation can produce carboxylated pyrimidines.
Applications De Recherche Scientifique
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloropyrimidine-2,4-dione: A precursor in the synthesis of 2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid.
1-Carboxymethyl-5-bromopyrimid-2-one: A similar compound with a bromine atom instead of chlorine.
1-Carboxymethyl-5-fluoropyrimid-2-one: A fluorinated analog with potentially different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxymethyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H5ClN2O3 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
2-(5-chloro-2-oxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-8-6(12)9(2-4)3-5(10)11/h1-2H,3H2,(H,10,11) |
Clé InChI |
YYOPRRNXDXJWIT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=O)N1CC(=O)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Bromo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridin e](/img/structure/B8444554.png)

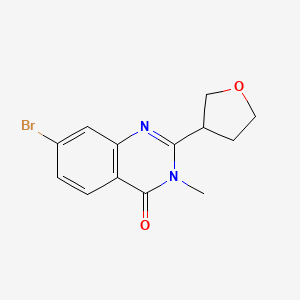
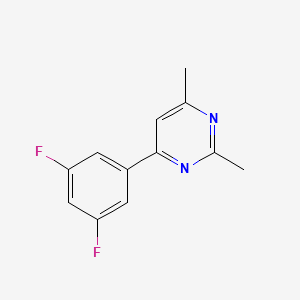

![6-Amino-5-(2-methyl-[1,3]dioxolan-2-ylmethyl)-2-phenylpyrimidin-4-ol](/img/structure/B8444588.png)


![2-Methyl-4-[N,N-bis(2-hydroxyethyl)amino]nitrobenzene](/img/structure/B8444601.png)
